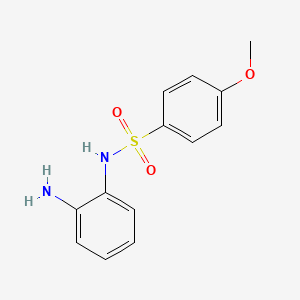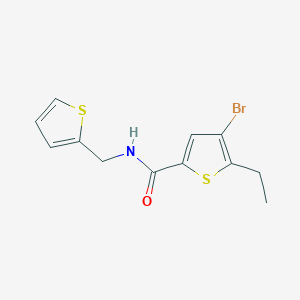![molecular formula C18H30N2O3 B6083222 1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6083222.png)
1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol, commonly known as CGP 12177, is a selective β-adrenergic receptor antagonist that is widely used in scientific research. It was first synthesized in the 1980s and since then, it has been extensively studied for its biochemical and physiological effects.
科学研究应用
CGP 12177 is widely used in scientific research, particularly in the field of pharmacology. It is used as a tool to study the β-adrenergic receptor system, which is involved in many physiological processes, including the regulation of heart rate, blood pressure, and metabolism. CGP 12177 is also used to investigate the role of β-adrenergic receptors in various diseases, such as asthma, heart failure, and diabetes.
作用机制
CGP 12177 is a selective antagonist of the β-adrenergic receptor, which means that it blocks the binding of β-adrenergic agonists, such as adrenaline and noradrenaline, to the receptor. This results in a decrease in the activity of the β-adrenergic receptor system, which can have various physiological effects, depending on the tissue or organ involved.
Biochemical and Physiological Effects
CGP 12177 has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the tissue or organ studied. For example, in cardiac tissue, CGP 12177 has been shown to decrease heart rate and contractility, while in adipose tissue, it has been shown to increase lipolysis and energy expenditure. CGP 12177 has also been shown to have anti-inflammatory effects in various tissues, including the lung and the brain.
实验室实验的优点和局限性
One of the main advantages of using CGP 12177 in lab experiments is its selectivity for the β-adrenergic receptor. This allows researchers to study the specific effects of β-adrenergic receptor activation or inhibition, without interference from other receptors. However, one limitation of using CGP 12177 is its relatively low potency, which means that high concentrations are often required to achieve significant effects. This can lead to non-specific effects and potential toxicity.
未来方向
There are many future directions for research on CGP 12177. One area of interest is the development of more potent and selective β-adrenergic receptor antagonists, which could be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of β-adrenergic receptors in cancer, as recent studies have suggested that β-adrenergic signaling may play a role in tumor growth and metastasis. Additionally, there is growing interest in the use of CGP 12177 as a tool to study the role of β-adrenergic receptors in the brain, particularly in the context of neuropsychiatric disorders such as depression and anxiety.
合成方法
CGP 12177 can be synthesized using a multistep process, starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with cyclopropylamine to form 2-(2-methoxyphenoxy)-1-(cyclopropylmethyl)propanol. The final product, CGP 12177, is obtained by reacting 2-(2-methoxyphenoxy)-1-(cyclopropylmethyl)propanol with diethylamine.
属性
IUPAC Name |
1-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-4-20(5-2)12-16(21)13-23-17-9-6-14(10-18(17)22-3)11-19-15-7-8-15/h6,9-10,15-16,19,21H,4-5,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWZYVBUUWDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=C(C=C1)CNC2CC2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone](/img/structure/B6083140.png)
![1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6083158.png)
![6-{1-[(2,7-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6083159.png)
![1-(3-chlorophenyl)-5-{[(4-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6083164.png)
![1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6083167.png)
![1-{[1-({6-[(1-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B6083171.png)
![N-(3-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6083175.png)
![1-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6083180.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B6083183.png)
![{4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B6083209.png)
![5-ethyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6083214.png)
![6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6083228.png)

